Cas no 462-05-5 (boron trifluoride-phenol complex (1:2))

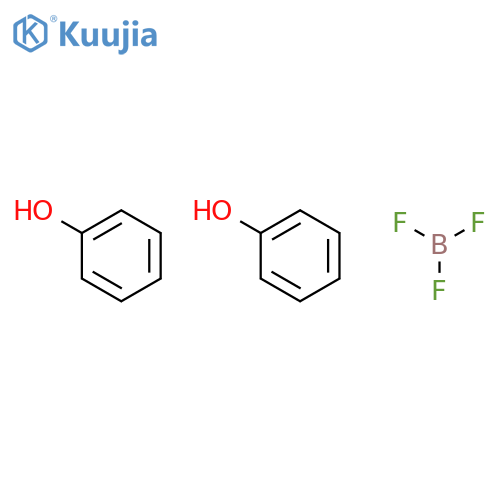

462-05-5 structure

商品名:boron trifluoride-phenol complex (1:2)

boron trifluoride-phenol complex (1:2) 化学的及び物理的性質

名前と識別子

-

- boron trifluoride-phenol complex (1:2)

- BORON TRIFLUORIDE PHENOL COMPLEX

- Boron trifluoride phenol complex compound

- Phenol, reaction products with boron trifluoride

- phenol,trifluoroborane

- 434299_ALDRICH

- Boron trifluoride phenol complex (1:2)

- Phenol--trifluoroborane (2/1)

- 462-05-5

- DTXSID20583704

- OQORKFSQJPQHSZ-UHFFFAOYSA-N

-

- インチ: InChI=1S/2C6H6O.BF3/c2*7-6-4-2-1-3-5-6;2-1(3)4/h2*1-5,7H;

- InChIKey: OQORKFSQJPQHSZ-UHFFFAOYSA-N

- ほほえんだ: FB(F)F.OC1C=CC=CC=1.OC1C=CC=CC=1

計算された属性

- せいみつぶんしりょう: 162.04600

- どういたいしつりょう: 256.0882443g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 5

- 重原子数: 18

- 回転可能化学結合数: 0

- 複雑さ: 54.1

- 共有結合ユニット数: 3

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- ひょうめんでんか: 0

- トポロジー分子極性表面積: 40.5Ų

- 互変異性体の数: 3

- 疎水性パラメータ計算基準値(XlogP): 何もない

じっけんとくせい

- 色と性状: 未確定

- 密度みつど: 1.27 g/mL at 25 °C(lit.)

- ふってん: 178 °C(lit.)

- フラッシュポイント: 華氏温度:95°f< br / >摂氏度:35°C< br / >

- PSA: 20.23000

- LogP: 2.27200

- ようかいせい: 未確定

boron trifluoride-phenol complex (1:2) セキュリティ情報

-

記号:

- シグナルワード:Danger

- 危害声明: H226-H301 + H331-H314

-

警告文:

MissingPhrase-N15.00950417-P210-P280-P304

P340

P310-P305

P351

P338-P370

P378 - 危険物輸送番号:UN 3390 6.1/PG 1

- WGKドイツ:3

- 危険カテゴリコード: 10-23/25-29-34

- セキュリティの説明: S16; S26; S36/37/39; S45

-

危険物標識:

- リスク用語:R10

boron trifluoride-phenol complex (1:2) 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | B915102-5g |

Boron trifluoride phenol complex |

462-05-5 | BF3: 25%-26% | 5g |

¥320.00 | 2022-09-29 | |

| 1PlusChem | 1P01G083-5g |

Boron trifluoride phenol complex |

462-05-5 | BF3: 25%-26% | 5g |

$62.00 | 2024-05-01 | |

| 1PlusChem | 1P01G083-25g |

Boron trifluoride phenol complex |

462-05-5 | BF3: 25%-26% | 25g |

$135.00 | 2024-05-01 | |

| A2B Chem LLC | AY25603-100g |

Boron trifluoride phenol complex |

462-05-5 | BF3: 25%-26% | 100g |

$310.00 | 2024-04-20 | |

| A2B Chem LLC | AY25603-5g |

Boron trifluoride phenol complex |

462-05-5 | BF3: 25%-26% | 5g |

$58.00 | 2024-04-20 | |

| 1PlusChem | 1P01G083-100g |

Boron trifluoride phenol complex |

462-05-5 | BF3: 25%-26% | 100g |

$278.00 | 2024-05-01 | |

| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 434299-100ML |

boron trifluoride-phenol complex (1:2) |

462-05-5 | 25-27% BF | 100ML |

346.05 | 2021-05-12 | |

| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | B915102-100g |

Boron trifluoride phenol complex |

462-05-5 | BF3: 25%-26% | 100g |

¥2,000.00 | 2022-09-29 | |

| 1PlusChem | 1P01G083-500g |

Boron trifluoride phenol complex |

462-05-5 | BF3: 25%-26% | 500g |

$985.00 | 2024-05-01 | |

| A2B Chem LLC | AY25603-500g |

Boron trifluoride phenol complex |

462-05-5 | BF3: 25%-26% | 500g |

$1102.00 | 2024-04-20 |

boron trifluoride-phenol complex (1:2) 関連文献

-

Satyam Kumar,G. D. Dwivedi,Shiv Kumar,R. B. Mathur,U. Saxena,A. K. Ghosh,Amish G. Joshi,H. D. Yang,Sandip Chatterjee Dalton Trans., 2015,44, 3109-3117

-

Makoto Tadokoro,Chihiro Iida,Yuriko Shimazaki,Kyosuke Isoda,You Suzuki,Tomoaki Sugaya,Yoshihide Kumagai,Motohiro Mizuno RSC Adv., 2012,2, 12101-12104

-

C. J. Leggett,S. J. Teat,Z. Zhang,P. D. Dau,W. W. Lukens,S. M. Peterson,A. J. P. Cardenas,M. G. Warner,J. K. Gibson,L. Rao Chem. Sci., 2016,7, 2775-2786

462-05-5 (boron trifluoride-phenol complex (1:2)) 関連製品

- 372-44-1(Boron trifluoride phenol)

- 2229391-70-0(1-(2-bromo-6-hydroxyphenyl)-2,2-dimethylcyclopropane-1-carboxylic acid)

- 2171935-17-2(4-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4,4-difluorobutanamidohexanoic acid)

- 65999-71-5(4-(2-ethoxyethoxy)aniline Hydrochloride)

- 2171964-30-8(1-amino-3,3-dimethyl-1-propylurea)

- 338425-25-5(<br>N-(4-Bromo-phenyl)-2-(4-phenyl-5-pyridin-4-yl-4H-[1,2,4]triazol-3-ylsulfany l)-acetamide)

- 925554-11-6(2,6-Dimethyl-4-[(2-phenylethenyl)sulfonyl]morpholine)

- 141043-16-5((3R)-(+)-3-(Trifluoroacetamido)pyrrolidine Hydrochloride)

- 955638-24-1(N-(2-cyclopropanecarbonyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-2,4-difluorobenzene-1-sulfonamide)

- 2101197-37-7(1-isopropyl-5-[(2-methylpiperidin-1-yl)carbonyl]-1H-pyrazol-3-amine)

推奨される供給者

Suzhou Senfeida Chemical Co., Ltd

(CAS:462-05-5)BORON TRIFLUORIDE-PHENOL COMPLEX (1:2)

清らかである:99%

はかる:200KG

価格 ($):問い合わせ